molecular formula C9H7BrN2O2 B1463122 Methyl 3-Bromo-1H-indazole-5-carboxylate CAS No. 1086391-06-1

Methyl 3-Bromo-1H-indazole-5-carboxylate

Cat. No. B1463122
M. Wt: 255.07 g/mol
InChI Key: JEPZKKWEBQAHAO-UHFFFAOYSA-N
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Description

“Methyl 3-Bromo-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 1H-indazoles, including “Methyl 3-Bromo-1H-indazole-5-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 3-Bromo-1H-indazole-5-carboxylate” is represented by the InChI code 1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“Methyl 3-Bromo-1H-indazole-5-carboxylate” is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 3-Bromo-1H-indazole-5-carboxylate and similar compounds have been synthesized and characterized for various scientific applications. For instance, a study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, including derivatives with substituents at the 5 position, such as halogens or methyl groups (Bistocchi et al., 1981). Another study focused on synthesizing and characterizing novel compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, which were evaluated for antitumor activity (Huang et al., 2017).

Medicinal Chemistry and Drug Design

  • Methyl 3-Bromo-1H-indazole-5-carboxylate analogs have been investigated for potential medical applications. For example, a study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities (Du et al., 2015). Another research synthesized and evaluated the α-glucosidase inhibition and antioxidant activity of 7-carbo-substituted 5-bromo-3-methylindazoles (Mphahlele et al., 2020).

Analytical and Structural Studies

  • Extensive analytical and structural characterizations of compounds related to Methyl 3-Bromo-1H-indazole-5-carboxylate have been conducted. A study provided a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, demonstrating a wide range of chromatographic and spectroscopic data supported by theoretical calculations (Dybowski et al., 2021).

Crystallography and Molecular Structure

  • The crystal and molecular structure of biologically active compounds, including those based on the indazole structure, have been explored. For instance, a study on the crystal and molecular structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provided insights into the structural properties of such compounds (Anuradha et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 3-bromo-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPZKKWEBQAHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672254
Record name Methyl 3-bromo-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Bromo-1H-indazole-5-carboxylate

CAS RN

1086391-06-1
Record name Methyl 3-bromo-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-1H-indazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
… Methyl 3-bromo-1H-indazole-5-carboxylate (8) [47]. The title compound was prepared according to the general procedure. White solid (59 mg, 93% yield); mp 214–216 C. …
Number of citations: 2 www.sciencedirect.com

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